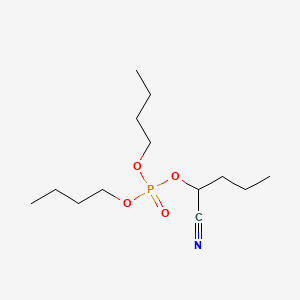

Dibutyl 1-cyanobutyl phosphate

Description

Overview of Organophosphorus Compound Classes and Their Structural Diversity

Organophosphorus compounds are broadly categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org The definition of an organophosphorus compound can be flexible; in industrial and environmental chemistry, the presence of an organic substituent is sufficient, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org This broad classification includes a vast number of compounds with diverse structures and functionalities.

The main classes of organophosphorus(V) compounds include:

Phosphate (B84403) esters and amides: These are esters of phosphoric acid and are notable for their applications as flame retardants and plasticizers. wikipedia.orgwikipedia.org

Phosphonic and phosphinic acids and their esters: These compounds contain at least one P-C bond. wikipedia.org

Phosphine oxides, imides, and chalcogenides wikipedia.org

Phosphonium salts and phosphoranes wikipedia.org

Organophosphorus(III) compounds are primarily categorized as:

Phosphites, phosphonites, and phosphinites: These are esters with the general structure P(OR)₃ and are used in various chemical reactions. wikipedia.org

Phosphines wikipedia.org

Phosphaalkenes and phosphaalkynes wikipedia.org

Significance of Organophosphorus Esters in Contemporary Chemical Research

Organophosphorus esters, a prominent class within the organophosphorus family, have garnered considerable attention in modern chemical research due to their wide-ranging applications. wikipedia.orgmdpi.com They are utilized as flame retardants, plasticizers, and additives in various industrial products, including textiles, furniture, and electronics. wikipedia.orgmdpi.comoup.com The low production cost and compatibility with diverse polymers have contributed to their widespread use. wikipedia.org

In addition to industrial applications, organophosphorus esters play a role in other scientific fields. Some are investigated for their potential in the synthesis of pharmaceuticals and as agricultural chemicals like insecticides and herbicides. ontosight.ai Their unique chemical properties, such as their solubility in organic solvents and reactivity, make them valuable in materials science for creating new materials with specific functionalities. ontosight.ai

Scope and Research Focus on Dibutyl 1-cyanobutyl phosphate within Organophosphorus Chemistry

This compound is an organophosphorus compound characterized by a phosphoric acid backbone with a 1-cyanobutyl group and two butyl ester groups. ontosight.ai Its molecular formula is C₁₃H₂₆NO₄P. uni.lu Research on this specific compound is often situated within the broader investigation of organophosphorus esters and their potential applications.

The presence of the cyano group (-C≡N) is a notable feature. While specific research on this compound is not extensively documented in publicly available literature, related compounds containing cyano or thiocyanate (B1210189) groups have been investigated for various purposes. govinfo.gov The research focus on compounds like this compound would likely involve exploring its synthesis, chemical properties, and potential utility in areas where organophosphorus esters are traditionally employed, such as in material science or as intermediates in chemical synthesis. ontosight.airesearchgate.net

Chemical Profile of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₆NO₄P |

| Compound Name | This compound |

| InChI | InChI=1S/C13H26NO4P/c1-4-7-10-16-19(15,17-11-8-5-2)18-13(12-14)9-6-3/h13H,4-11H2,1-3H3 |

| InChIKey | KWULWOZTURJEDW-UHFFFAOYSA-N |

| Monoisotopic Mass | 291.15994 Da |

| SMILES | CCCCOP(=O)(OCCCC)OC(CCC)C#N |

Data sourced from PubChemLite uni.lu

Structure

3D Structure

Properties

CAS No. |

73972-76-6 |

|---|---|

Molecular Formula |

C13H26NO4P |

Molecular Weight |

291.32 g/mol |

IUPAC Name |

dibutyl 1-cyanobutyl phosphate |

InChI |

InChI=1S/C13H26NO4P/c1-4-7-10-16-19(15,17-11-8-5-2)18-13(12-14)9-6-3/h13H,4-11H2,1-3H3 |

InChI Key |

KWULWOZTURJEDW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OC(CCC)C#N |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl 1 Cyanobutyl Phosphate and Analogous Organophosphates

Esterification Reactions for Phosphate (B84403) Ester Formation

The formation of the phosphate ester backbone is a fundamental step in the synthesis of organophosphates. nih.gov This is typically achieved through esterification, a process where an alcohol reacts with a phosphoric acid derivative. nih.gov Two of the most common and industrially significant methods are the alcoholysis of phosphorus oxyhalides and the direct esterification of phosphoric acid or its anhydrides.

Alcoholysis of Phosphorus Oxyhalides

The reaction of phosphorus oxychloride (POCl₃) with alcohols, known as alcoholysis, is the predominant industrial route for the production of organophosphates. wikipedia.org This method involves the stepwise substitution of the chlorine atoms on phosphorus oxychloride with alkoxy groups from alcohols. thieme-connect.com For the synthesis of an unsymmetrical triester like Dibutyl 1-cyanobutyl phosphate, this reaction would be conducted in a controlled, sequential manner.

The general reaction proceeds as follows:

POCl₃ + R¹OH → R¹OP(O)Cl₂ + HCl R¹OP(O)Cl₂ + R²OH → R¹O(R²O)P(O)Cl + HCl R¹O(R²O)P(O)Cl + R³OH → R¹O(R²O)(R³O)P(O) + HCl

To synthesize this compound, the alcohols would be butanol and 2-hydroxypentanenitrile (the precursor to the 1-cyanobutyl group).

A key challenge in this process is the management of the hydrogen chloride (HCl) byproduct, which is corrosive and can lead to undesirable side reactions, such as the cleavage of the newly formed ester bonds to produce organochlorides, especially at elevated temperatures. wikipedia.org To mitigate this, the reaction is often carried out in the presence of a base (e.g., a tertiary amine like triethylamine (B128534) or pyridine) to neutralize the HCl as it forms. thieme-connect.com Alternatively, the HCl can be removed by sparging the reaction mixture with an inert gas. wikipedia.org Catalysts such as aluminum trichloride (B1173362) or magnesium chloride are sometimes employed to facilitate the reaction. wikipedia.org

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Phosphorus Source | Phosphorus oxychloride (POCl₃) | Provides the central phosphate group. | wikipedia.org |

| Reactants | Alcohols (e.g., butanol, 2-hydroxypentanenitrile) | Provide the organic ester groups. | wikipedia.org |

| Catalyst (Optional) | AlCl₃, MgCl₂ | Increases reaction rate. | wikipedia.org |

| Byproduct Control | Tertiary amines (e.g., pyridine, triethylamine) or inert gas sparging | Neutralizes or removes HCl to prevent side reactions. | wikipedia.orgthieme-connect.com |

| Temperature | 10°C to 50°C | Controlled to minimize side reactions. | google.com |

Esterification of Phosphoric Acid and its Anhydrides

An alternative to using phosphorus oxyhalides is the direct esterification of phosphoric acid (H₃PO₄) or its anhydride (B1165640), phosphorus pentoxide (P₂O₅), with alcohols. wikipedia.orgresearchgate.net This route is appealing due to the low cost of phosphoric acid. wikipedia.org However, the reaction is generally less reactive than alcoholysis of POCl₃ and often requires high temperatures, which can cause the phosphoric acid to dehydrate into more viscous and less reactive polyphosphoric acids. wikipedia.org

The reaction with phosphoric acid typically yields mono- and dialkyl phosphates rather than the trialkyl esters. wikipedia.org

H₃PO₄ + ROH ⇌ ROP(O)(OH)₂ + H₂O ROP(O)(OH)₂ + ROH ⇌ (RO)₂P(O)OH + H₂O

Phosphorus pentoxide, being the anhydride of phosphoric acid, reacts vigorously with alcohols to produce an equimolar mixture of mono- and diesters. wikipedia.orgthieme-connect.com This method is suitable for producing these specific types of phosphate esters, which have applications as surfactants and catalysts. wikipedia.orgsigmaaldrich.com The synthesis of a triester like this compound via this route is not direct and would require subsequent alkylation steps.

Phosphorylation Strategies

Phosphorylation is a broader term for the biochemical or chemical process of adding a phosphoryl group (-PO₃²⁻) to a molecule, typically a nucleophile such as an alcohol. ucla.eduyoutube.comfiveable.me In organic synthesis, it encompasses a variety of methods beyond the two primary esterification reactions discussed above. The goal is the formation of a P-O bond. organic-chemistry.org

Various phosphorylating reagents have been developed to achieve this transformation under specific conditions, offering greater control and selectivity. These methods are particularly important in the synthesis of complex, biologically relevant molecules like nucleotides. Examples of phosphorylation strategies include:

The DCC method: Utilizes dicyclohexylcarbodiimide (B1669883) (DCC) to activate the phosphate group for reaction with an alcohol.

The Phosphotriester method: Involves a pre-formed phosphodiester which is activated to react with an alcohol, forming a triester. This method offers good control for synthesizing unsymmetrical esters.

The Phosphite (B83602)/Phosphoramidite method: Employs a more reactive P(III) reagent (a phosphite or phosphoramidite) which reacts with an alcohol and is subsequently oxidized to the stable P(V) phosphate. wikipedia.org

These strategies provide chemists with a toolkit to perform phosphorylations under mild conditions, which would be essential for a substrate like 2-hydroxypentanenitrile, where harsh conditions could affect the cyano group.

Derivatization and Functionalization Approaches

The synthesis of a specific molecule like this compound requires not just the formation of the phosphate ester but also the precise introduction of its distinct functional groups: the butyl and the 1-cyanobutyl moieties.

Introduction of Cyano and Butyl Moieties

Butyl Moieties: The introduction of the two butyl groups is straightforwardly accomplished during the esterification or phosphorylation process by using n-butanol as one of the alcohol reactants. wikipedia.orgmasterorganicchemistry.com The choice of alcoholysis of phosphorus oxychloride would allow for the sequential addition of butanol.

1-Cyano Moiety: The "1-cyanobutyl" group presents a more specific synthetic challenge. This moiety is introduced by using an alcohol that already contains the cyano group and the four-carbon chain, namely 2-hydroxypentanenitrile. This precursor is a type of cyanohydrin, formed from the reaction of butanal with a cyanide source. The hydroxyl group of 2-hydroxypentanenitrile acts as the nucleophile that attacks the phosphorus center during the esterification or phosphorylation reaction. The presence of the cyano group in the alcohol substrate requires reaction conditions that are mild enough to avoid its hydrolysis or elimination. researchgate.net

Stereoselective Synthesis of Organophosphorus Compounds

A significant aspect of the synthesis of this compound is stereochemistry. The "1-cyanobutyl" group contains a chiral center at the carbon atom bonded to the oxygen, the cyano group, the propyl chain, and a hydrogen atom. Consequently, the synthesis of this compound from a racemic mixture of 2-hydroxypentanenitrile would result in a mixture of diastereomers, as the phosphorus center itself can be chiral if the three ester groups are different (which they are not in this specific case, as two are butyl).

Modern organophosphorus chemistry has developed sophisticated methods for stereoselective synthesis to control the configuration of these chiral centers. mdpi.comresearchgate.net These strategies are crucial when synthesizing biologically active compounds where only one stereoisomer possesses the desired activity. rsc.orgrsc.org

Key approaches to stereoselective synthesis include:

Use of Chiral Auxiliaries: A chiral alcohol, such as menthol (B31143) or a derivative of BINOL, can be temporarily attached to the phosphorus atom. rsc.orgresearchgate.net This chiral auxiliary directs the subsequent additions of other nucleophiles in a stereoselective manner, after which the auxiliary can be removed.

Asymmetric Catalysis: Chiral catalysts, often based on transition metals complexed with chiral ligands, can be used to favor the formation of one stereoisomer over another. mdpi.comresearchgate.net

Kinetic Resolution: An enzyme or a chiral reagent can be used to selectively react with one enantiomer of a racemic starting material (like racemic 2-hydroxypentanenitrile), leaving the other enantiomer unreacted and thus enriched.

These methods allow for the synthesis of organophosphorus compounds with a high degree of stereochemical purity, a critical consideration for advanced applications. rsc.org

| Strategy | Description | Example Reagents/Auxiliaries | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A removable chiral group is attached to the phosphorus center to guide the stereochemical outcome of subsequent reactions. | TADDOL, BINOL, Menthyl groups | rsc.orgresearchgate.net |

| Asymmetric Catalysis | A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer or diastereomer. | Transition metal complexes with chiral ligands. | mdpi.comresearchgate.net |

| Double Asymmetric Induction | Both the phosphorus reagent and the substrate contain chiral elements, leading to enhanced stereoselectivity. | Chiral phosphites reacting with chiral imines. | mdpi.com |

Green Chemistry Approaches in Organophosphorus Synthesis

The application of green chemistry principles to organophosphorus synthesis is a key area of research, driven by the need to develop eco-friendly methods for generating these valuable compounds. researchgate.netresearchgate.netrsc.org These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. Methodologies such as electrochemical synthesis and reactions under solvent-free conditions are at the forefront of this movement, offering significant advantages over traditional synthetic routes. researchgate.netrsc.org

Electrochemical synthesis stands out as a powerful and green alternative for preparing organophosphorus compounds, as it uses electricity to drive oxidation and reduction processes, replacing conventional chemical reagents. researchgate.net This technique offers precise control over reaction selectivity by adjusting voltage or current and often proceeds under mild conditions. researchgate.net Electrosynthesis has been successfully applied to form various types of bonds in organophosphorus chemistry, including phosphorus-carbon (P-C), phosphorus-oxygen (P-O), and phosphorus-nitrogen (P-N) bonds. researchgate.netepa.gov

The choice of electrode material is critical to the success of the electrochemical synthesis. Different materials exhibit varying levels of inertness and catalytic activity, making them suitable for different transformations. Platinum and various forms of carbon are the most commonly used materials.

Table 1: Common Electrode Materials in Organophosphorus Electrosynthesis

| Electrode Material | Primary Use (Anode/Cathode) | Characteristics & Applications | Citations |

|---|---|---|---|

| Graphite/Carbon | Anode (>60% of syntheses) | Widely used as an anode due to its conductivity and cost-effectiveness. Less commonly used as a cathode. | researchgate.netbeilstein-journals.org |

| Platinum (Pt) | Cathode (>70%); Anode (~30%) | Highly inert with an extensive oxidation range, making it very effective as both an anode and a cathode in diverse electrosynthesis processes. | researchgate.netbeilstein-journals.org |

| Nickel (Ni) | Sacrificial Anode / Cathode | Primarily used as a cathode or as a sacrificial anode; it is not typically used as a primary anode in these processes. | researchgate.netbeilstein-journals.org |

Research has demonstrated the utility of these methods in various contexts. For example, the anodic oxidation of phosphorous acid esters in the presence of aromatic compounds on a platinum anode leads to the formation of the corresponding arylphosphonic acid esters. tandfonline.com Similarly, the electrolysis of tertiary phosphines with aromatic compounds can produce arylphosphonium salts in good yields. tandfonline.com These processes highlight the capacity of electrochemical methods to create new phosphorus-carbon bonds efficiently. tandfonline.com

Eliminating solvents is a cornerstone of green chemistry, and its application in organophosphorus synthesis has led to the development of clean and efficient protocols. researchgate.net Solvent-free, or neat, reactions reduce chemical waste, lower costs, and can lead to improved reaction rates and yields.

One notable example is the three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and various NH- or CH-acids. researchgate.net This reaction proceeds under solvent-free conditions to produce stable phosphorus ylides and 1,4-diionic organophosphorus compounds. researchgate.net The high reactivity of the intermediates in the absence of a solvent facilitates the efficient trapping of a zwitterionic species to form the final products. researchgate.net In some cases, microwave irradiation can be used in conjunction with solvent-free conditions to catalyze the conversion of stabilized phosphorus ylides into other valuable compounds like coumarins. researchgate.net

The well-known Michaelis-Arbuzov rearrangement, a fundamental reaction for forming phosphorus-carbon bonds, can also be performed under solvent-free conditions, further demonstrating the broad applicability of this green approach. acs.org

Table 2: Examples of Solvent-Free Syntheses in Organophosphorus Chemistry

| Reaction Type | Reactants | Product Class | Conditions | Citations |

|---|---|---|---|---|

| Three-Component Reaction | Triphenylphosphine, Dialkyl acetylenedicarboxylates, NH/CH-Acids | Phosphorus Ylides, 1,4-Diionic Organophosphorus Compounds | Room Temperature, Solvent-Free | researchgate.net |

| Michaelis-Arbuzov Rearrangement | Trialkyl phosphite, Alkyl halide | Alkyl Phosphonates | Neat, Thermal, Solvent-Free | acs.org |

| Ylide Conversion | Stabilized Phosphorus Ylides | Coumarins | Microwave, Silica Gel, Solvent-Free | researchgate.net |

Continuous Flow Synthesis Techniques for Organophosphates

Continuous flow synthesis is an increasingly popular technology that streamlines multi-step processes by combining multiple reactions into a single, uninterrupted reactor network. umontreal.ca This approach circumvents the need to isolate and purify intermediates, saving time and resources. umontreal.ca Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or fast reactions. umontreal.ca

This technique has been successfully applied to the synthesis of organophosphates, demonstrating significant improvements in efficiency and productivity. An intensified continuous flow process for the Michaelis–Arbuzov rearrangement has been developed to prepare a library of alkyl phosphonates. acs.org This protocol is particularly noteworthy for its low environmental footprint, as it operates without any solvent, additives, or catalysts, generating minimal waste. acs.org The system achieved high productivities, demonstrating the potential for large-scale production. acs.org

Enzymatic synthesis of phosphorylated compounds has also been adapted to continuous flow systems. Acid phosphatase, an enzyme that catalyzes the transfer of a phosphate group, can be immobilized on solid supports and used in a continuous-flow packed-bed reactor. nih.govresearchgate.net This method allows for the gram-scale production of various organophosphates, such as D-glucose-6-phosphate and N-acetyl-D-glucosamine-6-phosphate, from the corresponding alcohols. nih.gov The immobilized enzyme is stable for extended periods, making the process robust and economically viable. nih.govresearchgate.net The continuous removal of the product from the reactor also helps to circumvent the common issue of enzymatic product degradation. researchgate.net

Table 3: Advantages of Continuous Flow Synthesis for Organophosphates

| Feature | Benefit | Example Application | Citations |

|---|---|---|---|

| Enhanced Control | Precise management of temperature, pressure, and mixing. | Ideal for fast and exothermic reactions like the Michaelis-Arbuzov rearrangement. | acs.orgumontreal.ca |

| Increased Productivity | Enables high-throughput synthesis and scalability. | Production of up to 4.97 kg of alkyl phosphonates per day in a solvent-free system. | acs.org |

| Improved Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Synthesis using highly reactive organolithium compounds. | umontreal.ca |

| Process Integration | Multiple synthetic and purification steps can be combined into a single uninterrupted process. | Multi-step synthesis of chemokine receptor ligands with integrated scavenger resins for purification. | umontreal.ca |

| Sustainability | Reduced solvent usage and waste generation. | Solvent-free Michaelis-Arbuzov rearrangement. | acs.org |

| Enzymatic Synthesis | Efficient use of biocatalysts with easy separation from the product stream. | Large-scale production of phosphorylated compounds using immobilized acid phosphatase. | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Studies of Dibutyl 1 Cyanobutyl Phosphate

Nucleophilic Substitution Reactions at the Phosphorus Center

Nucleophilic substitution at the phosphorus center is a fundamental reaction for organophosphates. ru.nlscispace.com These reactions are crucial in many biological processes, such as DNA replication, which involves a key SN2@P reaction forming a new phosphodiester bond. ru.nl The mechanism of these substitutions can be significantly influenced by the nucleophile, the leaving group, the substituents on the phosphorus atom, and solvation. ru.nl

For tetracoordinate organophosphorus compounds like dibutyl 1-cyanobutyl phosphate (B84403), nucleophilic substitution reactions are a primary pathway for the interconversion of functional groups. scispace.comsapub.org These reactions generally proceed through one of two main mechanisms:

Concerted Mechanism (SN2-type): This pathway involves a single, pentacoordinate transition state where the attacking nucleophile and the leaving group occupy apical positions in a trigonal bipyramidal geometry. scispace.comsapub.org This backside attack results in the inversion of the configuration at the phosphorus center. nih.gov

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a metastable, trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. scispace.comsapub.orgnih.gov The stereochemical outcome of a stepwise reaction is more complex and depends on the relative positions of the attacking and leaving groups within this intermediate. nih.gov

The choice between a concerted and a stepwise mechanism can be influenced by the properties of the nucleophile and the leaving group. scispace.com Physical organic chemistry tools, including Hammett and Brønsted linear free-energy relationships (LFERs), kinetic isotope effects (KIEs), and cross-interaction constants, are employed to elucidate the specific pathway. scispace.comsapub.org For instance, studies on the reactions of various organophosphates have demonstrated mechanistic changes from concerted to stepwise based on the basicity of the attacking amine nucleophiles. scispace.com

Electrophilic Reactions Involving Organophosphorus Compounds

For example, the oxygen of the P=O group can be protonated or alkylated. Such reactions increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. This principle is fundamental to understanding the hydrolysis of phosphate esters under acidic conditions.

Rearrangement Reactions (e.g., Phospha-Brook Rearrangement)

The phospha-Brook rearrangement is a significant intramolecular migration reaction in organophosphorus chemistry. nih.gov It involves the migration of a phosphonyl group from a carbon atom to the oxygen atom of a hydroxyl group in an α-hydroxyphosphonate, yielding an α-phosphonyloxy ester. nih.govbeilstein-journals.org This rearrangement is a powerful tool for synthesizing phosphate esters from readily available α-hydroxyphosphonates, which are often prepared via the Pudovik reaction. beilstein-journals.orgmdpi.com

The reaction is typically facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or n-butyllithium (n-BuLi), which deprotonates the hydroxyl group to initiate the phosphoryl group migration. nih.govmdpi.com The proposed mechanism involves the formation of an alkoxide, which then attacks the adjacent phosphorus atom, leading to a pentacoordinate intermediate that resolves to the rearranged phosphate product. beilstein-journals.orgmdpi.com Density Functional Theory (DFT) studies have highlighted the role of metal cations like Li+ in stabilizing cyclic transition states, thereby increasing the efficiency of the rearrangement. researchgate.net

Recent advancements have demonstrated that this rearrangement can be catalyzed by Lewis acids as well, expanding its synthetic utility. beilstein-journals.org Furthermore, flow chemistry techniques using continuous stirred tank reactors (CSTRs) have been shown to optimize the Pudovik reaction and subsequent phospha-Brook rearrangement, leading to significantly reduced reaction times and improved yields compared to traditional batch methods. mdpi.com

| Catalyst | Conditions | Substrate Type | Outcome |

| DBU | Room temp, solvent-free, 2-5 min | α-ketoamides and phosphites | α-Phosphate Amide derivatives in excellent yields (up to 96%). nih.govmdpi.com |

| n-BuLi | Solvent-free | Aldehydes and diethyl phosphite (B83602) | Structurally distinct α-phosphoryloxy esters in high yields (up to 92%). nih.gov |

| Cu(OTf)₂ | Lewis acid catalysis | Diarylphosphonates and α-pyridinealdehydes | Valuable phosphoric esters, complementary to base-catalyzed methods. beilstein-journals.org |

| DBN | Continuous flow (CSTR), room temp, 120 min | Aldehydes and phosphites (one-pot) | Improved yields and significantly shorter reaction times compared to batch processes. mdpi.com |

Transition Metal-Catalyzed Reactions

Organophosphates can participate in various transition metal-catalyzed reactions, either as substrates where the phosphate group functions as a leaving group or as directing groups for C-H activation.

Aryl and vinyl phosphates are effective substrates in transition metal-catalyzed cross-coupling reactions, where the phosphate moiety serves as a leaving group, analogous to a halide or triflate. nih.gov The Heck cross-coupling reaction, for example, is a well-established method for forming new C-C bonds by reacting unsaturated compounds with aryl or vinyl halides in the presence of a palladium catalyst. nih.gov The mechanism typically involves the oxidative addition of the substrate to a Pd(0) complex, followed by coordination and insertion of an alkene, and subsequent β-hydride elimination to yield the product. nih.gov While alkyl phosphates like dibutyl 1-cyanobutyl phosphate are generally less reactive in this context than their aryl counterparts, similar transformations are mechanistically plausible under appropriate catalytic conditions.

The phosphate group can function as a directing group in transition metal-catalyzed C-H activation, enabling the functionalization of otherwise unreactive C-H bonds at specific positions. This strategy provides a powerful and atom-economical method for constructing complex molecules. The oxygen atoms of the phosphate group can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and facilitating its cleavage. This approach has been applied to a variety of substrates containing directing groups like pyridines, amides, and quinolines, often proceeding with high regioselectivity. researchgate.net Mechanistic studies suggest that these transformations can proceed through various catalytic cycles, including those involving Pd(II)/Pd(IV) intermediates. researchgate.net

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and reaction pathways of organophosphates is crucial for controlling their reactivity. Kinetic studies on the hydrolysis of phosphate esters, for example, have provided detailed insights into reaction mechanisms. The hydrolysis of di-phenyl phosphate esters has been investigated in various buffer solutions, with pseudo-first-order rate constants determined spectrophotometrically. researchgate.net Such studies can reveal the influence of pH, buffer concentration, and additives like cationic detergents on the reaction rate. researchgate.net

For more complex transformations, computational methods play a key role in elucidating reaction pathways. Density Functional Theory (DFT) calculations are used to map potential energy surfaces, identify transition states, and characterize intermediates. researchgate.net For instance, DFT studies on the phospha-Brook rearrangement have helped to propose plausible mechanisms and understand the stabilizing role of catalysts. researchgate.net Similarly, kinetic investigations into the oxidation and combustion of related butyl-containing compounds, such as dibutyl ether isomers, provide data on reaction intermediates and decomposition pathways, which can inform the stability and reactivity of the butyl chains in this compound under thermal stress. nrel.govnih.gov

Role of Structural Features in Reactivity Modulation

The chemical reactivity of organophosphate esters is intricately linked to their molecular structure. In the case of this compound, the reactivity is primarily governed by the interplay of electronic and steric effects originating from its distinct structural components: the central tetracoordinated phosphorus atom, two n-butyl ester groups, and a 1-cyanobutyl ester group. These features collectively modulate the electrophilicity of the phosphorus center and its accessibility to nucleophiles, thereby dictating the compound's susceptibility to reactions such as hydrolysis and other nucleophilic substitutions.

Influence of n-Butyl Groups

The two n-butyl groups attached to the phosphate core primarily exert steric and modest electronic effects.

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density at the phosphorus center, thereby reducing its electrophilicity and making it marginally less reactive towards nucleophiles compared to esters with electron-withdrawing groups.

The following table, compiled from studies on various organophosphate esters, illustrates the impact of alkyl substituent structure on chemical stability, a proxy for reactivity.

| Compound Class | Substituent Type | Onset Temperature for C-O Cleavage (°C) | Relative Reactivity |

| Tertiary Alkyl Phosphate | Tertiary | Lower | Higher |

| Secondary Alkyl Phosphate | Secondary | Intermediate | Intermediate |

| Primary Alkyl Phosphate | Primary | Higher | Lower |

| Data derived from theoretical studies on the thermal decomposition of phosphate esters on ferrous surfaces. The exact temperatures depend on the specific compound and conditions. chemrxiv.orgacs.org |

Influence of the 1-Cyanobutyl Group

The 1-cyanobutyl group is the most significant modulator of reactivity in the this compound molecule due to the potent electronic effect of the cyano (-C≡N) substituent.

Electronic Effects: The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Positioned at the alpha-carbon (the carbon atom directly attached to the phosphate ester oxygen), it exerts a powerful negative inductive effect (-I). This effect is transmitted through the sigma bonds, pulling electron density away from the phosphate core. cdnsciencepub.com The consequence is a significant increase in the partial positive charge (electrophilicity) on the central phosphorus atom. This activation makes the phosphorus center substantially more susceptible to nucleophilic attack than in a simple trialkyl phosphate like tributyl phosphate. The strong activating effect of the cyano group is expected to be the dominant factor influencing the molecule's reactivity, likely overriding the mild deactivating and steric effects of the alkyl chains.

The impact of electron-withdrawing groups on the reactivity of phosphate esters is well-documented. For comparison, the rate of hydrolysis is significantly enhanced when an electron-withdrawing group is present on the leaving group, as it stabilizes the forming anion.

| Substrate Type | Substituent Nature | Relative Rate of Hydrolysis |

| Dialkyl Aryl Phosphate | Electron-donating group on aryl ring | Slower |

| Dialkyl Aryl Phosphate | No substituent on aryl ring | Baseline |

| Dialkyl Aryl Phosphate | Electron-withdrawing group on aryl ring | Faster |

| This table represents a general trend observed in the hydrolysis of phosphate triesters, where electron-withdrawing substituents on the leaving group increase the reaction rate. rsc.org |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. nsf.gov For "Dibutyl 1-cyanobutyl phosphate (B84403)," a combination of ¹H, ¹³C, and ³¹P NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two n-butyl groups and the 1-cyanobutyl group. The terminal methyl protons (CH₃) of the butyl groups would appear as triplets, while the methylene (B1212753) protons (CH₂) would present as complex multiplets. The methine proton (CH) adjacent to the cyano and phosphate groups in the 1-cyanobutyl moiety would be a key diagnostic signal.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing separate resonances for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of aliphatic chains and the carbon of the cyano group (-CN).

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. A single resonance would be expected for the phosphorus atom in "Dibutyl 1-cyanobutyl phosphate." Its chemical shift provides information about the oxidation state and coordination environment of the phosphorus center. Studies on similar compounds like dibutyl phosphate (DBP) show characteristic chemical shifts that can be used as a reference point. researchgate.net

Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. mdpi.com These two methods are complementary and provide a characteristic fingerprint for the compound. mdpi.com For "this compound," key vibrational modes would confirm its structure.

P=O Stretching: A strong absorption band in the IR spectrum, typically between 1250 and 1300 cm⁻¹, is characteristic of the phosphoryl group.

P-O-C Stretching: Vibrations associated with the phosphate ester linkages would appear in the fingerprint region, generally between 950 and 1100 cm⁻¹.

C≡N Stretching: A sharp, medium-intensity band around 2240-2260 cm⁻¹ is a definitive indicator of the cyano group.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the butyl and cyanobutyl groups would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups would appear at lower wavenumbers. scifiniti.com

Raman spectroscopy is particularly useful for detecting symmetric vibrations and can be effective for analyzing the P=O and C≡N bonds. irdg.org

Table 2: Characteristic Vibrational Frequencies for this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. researchgate.net Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with high-resolution mass analyzers (e.g., QTOF, Orbitrap) would be employed.

The analysis would confirm the molecular weight of "this compound". In tandem MS (MS/MS) experiments, the molecular ion would be fragmented to produce a characteristic pattern. Expected fragmentation pathways for organophosphates include the neutral loss of alkene moieties (e.g., butene) from the alkyl chains via McLafferty rearrangement and cleavage of the P-O-C bonds. nih.govresearchgate.net The fragmentation of dibutyl phosphate often shows a characteristic ion at m/z 153, corresponding to the loss of a butyl group and butene. massbank.eu

Table 3: Predicted Mass Spectrometry Fragments for this compound (Positive Ion Mode)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for isolating "this compound" from complex matrices and for its precise quantification. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds. chromatographyonline.com While many organophosphates are analyzed by GC, HPLC is preferred for thermally labile compounds. chromatographyonline.com A reversed-phase HPLC method would be suitable for "this compound".

A typical method would utilize a C18 stationary phase with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved with a UV detector, although sensitivity might be limited due to the lack of a strong chromophore. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach. researchgate.net This allows for quantification based on the mass-to-charge ratio of the target analyte, minimizing matrix interference.

Table 4: Representative HPLC Method Parameters for this compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. drawellanalytical.com It is widely used for the analysis of organophosphate pesticides in environmental and biological samples. drawellanalytical.comnih.gov Given its structure, "this compound" is expected to have sufficient thermal stability and volatility for GC analysis.

Capillary columns with a mid-polarity stationary phase are commonly used for organophosphate analysis. drawellanalytical.com For detection, a phosphorus-specific detector like the Flame Photometric Detector (FPD) offers high selectivity. However, for definitive confirmation and highly sensitive quantification, coupling GC with a tandem mass spectrometer (GC-MS/MS) is the state-of-the-art approach. researchgate.net In MS/MS, specific precursor-to-product ion transitions are monitored (a technique known as Multiple Reaction Monitoring or MRM), which provides excellent selectivity and low detection limits, even in complex sample matrices.

Table 5: Suggested GC-MS/MS Parameters for this compound Quantification

Table of Mentioned Compounds

Electrochemical Methods for Detection and Analysis

Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection and quantification of organophosphorus compounds like this compound. These methods are lauded for their high sensitivity, rapid response times, portability, and cost-effectiveness. psgitech.ac.in The fundamental principle behind the electrochemical detection of many organophosphates lies in their interaction with specific enzymes, most notably acetylcholinesterase (AChE). nih.gov

The operational mechanism of these enzymatic sensors is typically based on the inhibition of AChE by the organophosphate compound. In its natural function, AChE hydrolyzes acetylcholine (B1216132) into thiocholine (B1204863) and acetic acid. This enzymatic activity can be monitored electrochemically. When an organophosphate compound such as this compound is present, it inhibits the activity of AChE, leading to a measurable decrease in the electrochemical signal. This change in signal is proportional to the concentration of the organophosphate inhibitor. nih.gov

Various electrochemical techniques have been employed for this purpose, including voltammetry, amperometry, and impedance spectroscopy. psgitech.ac.in For instance, a glassy carbon electrode modified with AChE and a conducting polymer has been successfully used to detect organophosphates, demonstrating a linear range of detection and a low limit of detection (LOD). nih.gov Square Wave Voltammetry (SWV) has been shown to enhance the sensitivity of such sensors. nih.gov

To overcome the inherent instability of enzymatic sensors in certain conditions, such as high temperatures or acidic and basic solutions, non-enzymatic electrochemical sensors have been developed. nih.gov These sensors often utilize nanomaterials to directly catalyze the oxidation or reduction of the organophosphate compound. The high surface area and unique catalytic properties of materials like carbon nanotubes, graphene, and metal nanoparticles significantly enhance the sensor's performance. psgitech.ac.in For example, the combination of titanium dioxide (TiO2) nanoparticles with multi-walled carbon nanotubes (MWCNTs) has demonstrated a synergistic effect, expanding the linear range and achieving a low LOD for organophosphate detection. nih.gov

Table 1: Comparison of Electrochemical Sensing Methods for Organophosphate Detection

| Electrochemical Technique | Principle | Advantages | Commonly Analyzed Organophosphates |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. | Provides information on the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions. mdpi.com | Fenitrothion, Chlorpyrifos, Methyl parathion, Parathion mdpi.com |

| Differential Pulse Voltammetry (DPV) | A voltammetric technique where pulses of a specified height are superimposed on a linear voltage ramp and the current is measured just before each pulse and at the end of each pulse. | Offers improved sensitivity and lower detection limits compared to CV. mdpi.com | Fenitrothion, Chlorpyrifos, Methyl parathion, Parathion mdpi.com |

| Square Wave Voltammetry (SWV) | A large-amplitude differential technique in which a waveform composed of a symmetrical square wave, superimposed on a base staircase potential, is applied to the working electrode. | Provides high sensitivity and fast scan rates. nih.gov | Diazinon nih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies, and therefore, the frequency response of the system, including the energy storage and dissipation properties, is revealed. | Useful for studying the interfacial properties of the electrode and the binding events occurring at the sensor surface. mdpi.com | Fenitrothion, Chlorpyrifos, Methyl parathion, Parathion mdpi.com |

Emerging Analytical Techniques and Sensor Development

The field of analytical chemistry is continually evolving, with new techniques and sensor technologies emerging for the sensitive and selective detection of organophosphorus compounds, including this compound. These advancements are driven by the need for on-site, real-time monitoring in environmental and food safety applications. nih.gov

One of the most promising areas of development is in the realm of biosensors. frontiersin.org These devices integrate a biological recognition element, such as an enzyme or antibody, with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. mdpi.com While enzyme-based biosensors are well-established, research is ongoing to improve their stability and reduce interferences. nih.gov

Optical biosensors, particularly those based on fluorescence, are gaining traction. nih.gov For example, a fluorescent biosensor utilizing carbon dots conjugated with acetylcholinesterase has been developed for the detection of organophosphates. frontiersin.org The mechanism involves the quenching of fluorescence by graphene oxide, which is then recovered in the presence of the organophosphate, allowing for quantification with a very low limit of detection. frontiersin.org Colorimetric sensors, which produce a color change visible to the naked eye, are also being developed for simple and rapid on-site screening. mdpi.com

Nanoscience and nanotechnology are playing a pivotal role in the development of next-generation sensors. The unique properties of nanomaterials, such as their high surface-area-to-volume ratio and enhanced catalytic activity, are being harnessed to improve sensor performance. psgitech.ac.in For instance, gold nanoparticles have been used to amplify the signal in an electrochemical immunosensor for the detection of organophosphates. nih.gov

Furthermore, innovative sample preparation techniques are being developed to enhance the extraction and preconcentration of organophosphates from complex matrices. researchgate.net Methods like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) offer advantages in terms of reduced solvent consumption, faster extraction times, and higher enrichment factors. nih.govmdpi.com The development of novel sorbent materials, such as metal-organic frameworks (MOFs), for SPME is further improving the efficiency of these techniques. mdpi.com

Table 2: Overview of Emerging Analytical Techniques for Organophosphate Detection

| Technique | Principle of Detection | Key Features | Reported Limit of Detection (LOD) |

| Fluorescence Spectroscopy-based Enzymatic Sensor | Exploits the high-affinity binding of organophosphates with an esterase enzyme, leading to quenching of tryptophan residues, which can be measured by fluorescence spectroscopy. nih.gov | Allows for real-time and continuous detection without the need for specific substrates. nih.gov | Not specified in the provided context. |

| Colorimetric Nanozyme Assay | Based on the inhibition of acetylcholinesterase by the organophosphate, which in turn affects the nanozyme-catalyzed oxidation of a chromogenic substrate, resulting in a color change. mdpi.com | Enables on-site and robust visual monitoring with high sensitivity and reproducibility. mdpi.com | 5.8 ng·mL⁻¹ (for Parathion ethyl) mdpi.com |

| Carbon Dots–Graphene Oxide-based Fluorescent Biosensor | Utilizes the fluorescence recovery of a carbon dot-acetylcholinesterase conjugate, which is initially quenched by graphene oxide, upon the introduction of the organophosphate pesticide. frontiersin.org | Offers ultralow detection limits and can be applied for detection in real-world samples like tap water without significant interference. frontiersin.org | 0.14 ppb (for Chlorpyrifos) frontiersin.org |

| Needle Trap Device (NTD) with Mesoporous Organo-Layered Double Hydroxide (organo-LDH) | A sampling and microextraction technique where a needle packed with a solid adsorbent is used to trap organophosphorus compounds from the air, followed by analysis using gas chromatography-mass spectrometry (GC-MS). nih.gov | Combines sampling, extraction, and pre-concentration into a single step, offering a simple, fast, and solvent-free method. nih.gov | 0.05–1.0 ng mL⁻¹ (for various organophosphorus compounds) nih.gov |

Industrial and Material Science Applications of Organophosphorus Compounds Non Prohibited

Use as Flame Retardants in Polymer and Textile Industries

Organophosphate esters (OPEs) are extensively used as flame retardants in a multitude of products, including plastics, textiles, furniture, and electronics. wikipedia.orgnih.govepa.gov Their popularity grew as alternatives to regulated brominated flame retardants. aaqr.org The flame-retardant action of organophosphorus compounds can occur through two primary mechanisms: in the solid phase or the gas phase. mdpi.com In the solid phase, compounds with high oxygen content at the phosphorus atom, such as phosphates, decompose under heat to form phosphorus acids. mdpi.comnih.gov These acids promote cross-linking and the formation of a char layer on the polymer's surface, which acts as an insulating barrier, reducing the generation of flammable volatile compounds. mdpi.comnih.govd-nb.info

Dibutyl 1-cyanobutyl phosphate (B84403), as a phosphate ester, possesses the core structure necessary for solid-phase flame retardant activity. Its decomposition would likely yield acidic phosphorus species capable of promoting char formation. The presence of alkyl chains and nitrile (cyano) groups would influence its thermal stability and compatibility with different polymer matrices.

Table of Common Organophosphate Flame Retardants (OPFRs)

| Compound Name | Abbreviation | Common Applications |

|---|---|---|

| Tris(1-chloro-2-propyl) phosphate | TCPP | Engineering plastics, building materials. aaqr.orgnih.gov |

| Tris(2-chloroethyl) phosphate | TCEP | Polyurethane foams, textiles. epa.govaaqr.org |

| Triphenyl phosphate | TPHP | Hydraulic fluids, lubricants, plasticizers. d-nb.info |

| Tributyl phosphate | TnBP | Dielectric fluid, motor oils, lubricants. d-nb.info |

Functionality as Plasticizers and Performance Additives

Many organophosphate esters serve a dual role as both flame retardants and plasticizers, particularly in vinyl polymers like PVC. wikipedia.org Plasticizers are additives that increase the flexibility, toughness, and durability of a material. nih.gov OPEs are valued for this multifunctional capability, though they are often more expensive than traditional plasticizers and may be used in blends. wikipedia.org Compounds such as cresyl diphenyl phosphate and 2-ethylhexyl diphenyl phosphate are examples of OPEs used for their plasticizing and flame-resistant properties. wikipedia.org The production of OPEs is significant, and they are incorporated into materials physically rather than through chemical bonds, which can lead to their gradual release into the environment. wikipedia.org

The structure of Dibutyl 1-cyanobutyl phosphate, with its two cyanobutyl groups and one butyl group, suggests it could function as a plasticizer. The long alkyl chains are typical for plasticizing agents, as they can insert themselves between polymer chains, reducing intermolecular forces and increasing flexibility. The polarity introduced by the phosphate and cyano groups would affect its compatibility with different polymers.

Application as Ligands in Homogeneous Transition Metal Catalysis

While phosphate esters (Phosphorus V) like this compound are not typically used as ligands, other classes of organophosphorus compounds, particularly those with phosphorus in the +3 oxidation state (P(III)), are central to homogeneous catalysis. wikipedia.org Phosphines, phosphites, and phosphonites are widely used as ligands for transition metal catalysts. wikipedia.orgbdu.ac.infrontiersin.org These ligands play a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. semanticscholar.orgresearchgate.net They are integral to numerous synthetic organic reactions, including cross-coupling reactions and hydrogenations. bdu.ac.innih.gov The development of new organophosphorus ligands is a continuous area of research aimed at improving catalytic performance. ethernet.edu.et

Role as Intermediates in the Synthesis of Complex Organic Molecules

Organophosphates are valuable intermediates in organic synthesis. nih.gov For instance, they can be employed in transition-metal-catalyzed cross-coupling reactions, where the phosphate group can function as a leaving group. nih.gov The phosphate group can also serve as a directing group to facilitate the activation of C-H bonds in certain reactions. nih.gov Furthermore, compounds like dibutyl phosphate (a related but simpler molecule) are used as reactants to synthesize other complex molecules such as glycosyl phosphates and 2-aminophosphates. sigmaaldrich.com It also acts as an organocatalyst for polymerization reactions. sigmaaldrich.com

Based on these established roles, this compound could potentially be used as a building block or precursor in organic synthesis. The cyano groups offer additional reactive sites for chemical transformations, allowing for the synthesis of more complex molecular architectures.

Applications in Metal Extraction and Separation Processes

Organophosphorus compounds are highly effective extractants in hydrometallurgy and are used for the recovery of valuable metals. wikipedia.orgmdpi.com Acidic organophosphorus extractants like Di(2-ethylhexyl)phosphoric acid (D2EHPA) and neutral extractants like tributyl phosphate (TBP) are used in liquid-liquid extraction processes to separate rare earth elements and in nuclear reprocessing. wikipedia.orgresearchgate.net These compounds function by forming stable complexes with metal ions through mechanisms such as cation exchange or solvation, allowing for their selective removal from aqueous solutions into an organic phase. mdpi.combohrium.com The efficiency of extraction is influenced by the specific structure of the organophosphorus compound. mdpi.comresearchgate.net

The structure of this compound, containing a phosphoryl (P=O) group, gives it the potential to coordinate with metal ions. The phosphoryl group is a key feature in many organophosphorus extractants. The solubility and extraction characteristics would be determined by the butyl and cyanobutyl side chains, making it a candidate for investigation in specialized metal separation processes.

Potential in Surfactant Technologies

Certain organophosphorus compounds exhibit surface-active properties and are used in surfactant technologies. wikipedia.org Monoalkyl phosphates, for example, can be produced from the esterification of phosphoric acid and are used as surfactants. wikipedia.org Dibutyl phosphate is noted for its use in industrial applications as a surfactant due to its wetting, emulsification, and detergency properties. ncats.io The amphiphilic nature of these molecules, possessing a polar phosphate "head" and a nonpolar hydrocarbon "tail," allows them to reduce surface tension at interfaces. Phosphorus-containing surfactants are a known and studied class of specialty chemicals. researchgate.netmdpi.comresearchgate.net

This compound has an amphiphilic structure. The polar phosphate group, along with the moderately polar cyano groups, could serve as the hydrophilic head, while the alkyl chains (butyl and the butyl part of the cyanobutyl groups) would form the hydrophobic tail. This structure suggests a potential for surfactant activity, which could be applied in formulations for cleaning, emulsification, or dispersion.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Aminophosphates |

| 2-ethylhexyl diphenyl phosphate |

| Butyl bis(1-cyanobutyl) phosphate |

| Cresyl diphenyl phosphate |

| Di(2-ethylhexyl)phosphoric acid (D2EHPA) |

| This compound |

| Dibutyl phosphate |

| Glycosyl phosphates |

| Tributyl phosphate (TBP, TnBP) |

| Tricresyl phosphate |

| Triphenyl phosphate (TPHP) |

| Tris(1-chloro-2-propyl) phosphate (TCPP) |

| Tris(2-butoxyethyl) phosphate (TBEP) |

Environmental Chemical Fate and Abiotic Degradation Pathways

Hydrolysis Mechanisms and Kinetics (pH-Dependent Degradation)

No specific data is available on the hydrolysis mechanisms or kinetics of Dibutyl 1-cyanobutyl phosphate (B84403).

Photolytic Degradation Processes

There is no information available regarding the photolytic degradation of Dibutyl 1-cyanobutyl phosphate.

Sorption and Transport Behavior in Environmental Matrices

Specific studies on the sorption and transport behavior of this compound in soil, sediment, or other environmental matrices have not been identified.

Chemical Transformation Pathways in Abiotic Environments

No information has been found concerning the chemical transformation pathways of this compound in abiotic environments.

Future Directions and Emerging Research Avenues in Organophosphorus Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

A primary challenge in organophosphorus chemistry is the development of synthetic methods that offer high selectivity and efficiency. researchgate.net Traditional methods often rely on hazardous reagents like phosphorus trichloride (B1173362). researchgate.net Future research aims to bypass such precursors by exploring the functionalization of elemental phosphorus or by developing novel catalytic systems. researchgate.netrsc.org For a molecule like Dibutyl 1-cyanobutyl phosphate (B84403), a key synthetic challenge lies in the controlled, sequential introduction of the two distinct alkoxy groups (two butyl groups and one 1-cyanobutyl group) onto the central phosphorus atom to avoid the formation of undesired byproducts.

Modern synthetic strategies are increasingly focused on green chemistry principles, such as utilizing microwave-assisted synthesis to accelerate reaction rates and improve yields. researchgate.net Another approach involves the use of organophosphates themselves as starting materials for creating new compounds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Kumada reactions. nih.gov For instance, a synthetic pathway could be envisioned where a simpler dialkyl phosphate is functionalized to introduce the 1-cyanobutyl group in a later, highly selective step.

Exploration of New Catalytic Applications for Organophosphates

Organophosphorus compounds are not only synthetic targets but also serve as crucial components in catalysis. longdom.org They are widely used as ligands for transition metal catalysts that drive a vast array of chemical transformations. longdom.org However, the organophosphate moiety itself can exhibit catalytic activity. For example, certain organophosphates act as efficient catalysts for the degradation of hazardous chemical agents and pesticides. ufpr.brresearchgate.net Enzymes known as organophosphate hydrolases (OPH) can effectively catalyze the hydrolysis of phosphoester bonds in various toxins. researchgate.net

Furthermore, metal-organic frameworks (MOFs) incorporating zirconium have been identified as powerful catalysts for the decomposition of organophosphates. researchgate.net The Lewis acidic metal clusters within the MOF structure can bind to the phosphoryl oxygen of the organophosphate, activating it for hydrolysis. researchgate.net This research opens possibilities for designing catalytic systems for the specific degradation or transformation of compounds like Dibutyl 1-cyanobutyl phosphate. Dibutyl phosphate, a related compound, is used as a catalyst for cross-linking in the paint industry and for synthesizing polyesters. sigmaaldrich.comnih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of organophosphorus compounds. acs.org Quantum chemical methods, such as density functional theory (DFT), are used to calculate the thermochemical properties, such as enthalpies of formation, for these molecules with high accuracy. acs.orgnih.gov This data is vital for optimizing chemical processes and ensuring their safety and efficiency. acs.org

Predictive models are also being developed to identify suitable simulants for toxic organophosphorus compounds, which is crucial for creating effective detection and decontamination technologies. rsc.orgrsc.org These models analyze various molecular parameters to predict binding affinities and reactivity. rsc.org For a molecule like this compound, computational studies could predict its interaction with catalytic sites, its potential as a ligand, or its environmental degradation pathways. mdpi.com

| Methodology | Application | Key Insights | Source |

|---|---|---|---|

| G3X, G3X(MP2), B3LYP | Calculation of enthalpies of formation | Provides accurate thermochemical data for process modeling and safety analysis. | acs.orgnih.gov |

| Density Functional Theory (DFT) | Studying mechanisms of hydrolysis and catalysis | Elucidates reaction pathways and energy barriers, aiding in catalyst design (e.g., MOFs). | researchgate.netrsc.org |

| Quantum Chemical Cluster Models | Investigating enzyme-substrate interactions | Deciphers the mechanism of action for enzymes that interact with organophosphates. | mdpi.com |

Design of Next-Generation Organophosphorus Materials

The unique electronic properties of phosphorus make it an attractive element for incorporation into novel materials. acs.orgresearchgate.net Researchers are actively exploring organophosphorus π-conjugated systems for applications in materials chemistry, such as in organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. acs.orgresearchgate.net The inclusion of a phosphorus atom into a conjugated organic framework can significantly alter the material's electronic and optical properties. acs.org

While this compound is a saturated phosphate ester, the principles of incorporating phosphorus into functional materials are a key area of research. The functional groups present in such molecules, like the nitrile group (C≡N), could potentially be used as a handle for polymerization or for attachment to surfaces, suggesting pathways for creating new organophosphorus-based polymers or surface coatings with tailored properties.

Strategies for Environmentally Benign Chemical Transformations

There is a strong impetus within the chemical industry to develop greener and more sustainable processes, and organophosphorus chemistry is no exception. researchgate.netrsc.org A major focus is on improving the "redox economy" of phosphorus chemistry, which involves minimizing the energy-intensive oxidation and reduction steps that are common in converting phosphate rock into useful organophosphorus compounds. rsc.org

Key strategies for more environmentally benign transformations include:

Solvent-free reactions: Utilizing techniques like microwave assistance to conduct reactions without the need for volatile organic solvents. researchgate.netresearchgate.net

Catalytic approaches: Replacing stoichiometric reagents with catalytic amounts of more efficient and recyclable materials. mtak.hu

Biodegradation: Using enzymes and microorganisms to break down persistent organophosphate pollutants in the environment into less toxic substances. mdpi.com Enzymes like phosphotriesterases can hydrolyze a wide range of organophosphates, offering a green solution for remediation. mdpi.comnih.gov

These strategies are crucial for mitigating the environmental impact associated with the production and disposal of organophosphorus compounds.

Q & A

Q. What are the critical physicochemical properties of dibutyl phosphate (DBP) that influence experimental design?

DBP is a liquid with a melting point of -13°C, boiling point of 135–138°C, and density of 1.06 g/cm³. It has moderate water solubility (18 g/L at 20°C) and is stable in neutral, acidic, and alkaline conditions. However, it reacts with strong oxidizers and metals, producing flammable hydrogen gas. These properties necessitate careful solvent selection, corrosion-resistant labware, and inert storage conditions .

Q. What is the recommended synthesis and purification protocol for DBP in laboratory settings?

DBP is synthesized via hydrolysis of tributyl phosphate (TBP), yielding intermediates like monobutyl phosphate. Commercial samples often contain impurities (e.g., pyrophosphates, butanol). Purification involves sequential washes with 0.2M HNO₃, 0.2M NaOH, and water, followed by vacuum distillation. This removes acidic/basic contaminants and ensures >95% purity for catalytic applications .

Q. What safety measures are essential when handling DBP?

DBP is corrosive and moderately toxic via ingestion. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of decomposition products (toxic POₓ fumes). Store separately from oxidizers, metals, and heat sources (>188°C flashpoint). Emergency protocols should address skin/eye contact with neutralizing agents .

Advanced Research Questions

Q. How can co-elution challenges in chromatographic analysis of DBP metabolites be resolved?

DBP metabolites like dibutyl (DBUP) and di-isobutyl phosphate (DIBP) co-elute in standard LC-MS setups, necessitating composite reporting. To improve resolution, use hydrophilic interaction liquid chromatography (HILIC) columns or derivatization with agents like trimethylsilyl chloride. Alternatively, employ high-resolution mass spectrometry (HRMS) to distinguish fragment ions .

Q. What factors govern the environmental persistence and degradation pathways of DBP?

DBP has an atmospheric half-life of 4.99 years and is classified as "not readily biodegradable." Hydrolysis rates depend on pH, with faster degradation in alkaline conditions. Photodegradation under UV light produces mono-butyl phosphate, detectable via isotope dilution LC-MS/MS. Environmental monitoring requires multi-matrix analysis (air, water, sediment) due to its semi-volatile nature .

Q. How does zirconium complexation affect DBP’s solubility and extraction efficiency?

Zirconium dibutyl phosphate exhibits low solubility in aqueous solutions but is highly soluble in organic solvents (e.g., kerosene, toluene). Its preparation involves reacting zirconium oxychloride with DBP at a 1:4 molar ratio. Phase behavior studies show its extraction capacity for metal ions (e.g., U, Th) correlates with solvent polarity, requiring optimization for nuclear waste processing .

Q. What strategies mitigate interference from mono-butyl phosphate in DBP-based catalytic systems?

Mono-butyl phosphate impurities reduce catalytic activity in esterification and polyurethane synthesis. Impurity removal involves acid-base partitioning (e.g., 0.1M HCl wash to protonate monoesters) followed by vacuum distillation. Purity is verified via ³¹P NMR or ion chromatography, with thresholds >98% for industrial-grade applications .

Methodological Considerations

- Analytical Workflows : Combine GC-MS for volatile derivatives (e.g., silylated DBP) and ICP-MS for phosphorus quantification.

- Degradation Studies : Use accelerated aging tests (e.g., 70°C, pH 2–12) to model long-term stability, with FTIR tracking structural changes.

- Environmental Sampling : Deploy passive air samplers (PAS) and solid-phase extraction (SPE) for trace DBP detection in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.